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Introduction
4-Ethylbenzoic acid (4-EBA), a para-substituted aromatic carboxylic acid, serves as a

versatile building block in various chemical and pharmaceutical applications.[1] Its utility as an

intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and

advanced materials underscores the importance of a thorough understanding of its molecular

properties.[2][3] This technical guide provides an in-depth overview of the theoretical and

computational studies of 4-Ethylbenzoic acid, offering insights into its structural,

spectroscopic, and electronic characteristics. The guide also explores its potential biological

implications, particularly in the context of recent findings linking it to cancer cell proliferation.

This document summarizes key experimental data and complements it with theoretical

calculations, primarily based on Density Functional Theory (DFT), which has proven to be a

reliable method for the analysis of benzoic acid derivatives.[4][5] The methodologies and

expected computational data presented herein are based on established protocols for similar

molecular systems, providing a robust framework for researchers in the field.

Molecular and Physicochemical Properties
4-Ethylbenzoic acid is a solid at room temperature with a melting point in the range of 112-

113 °C.[6] Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₉H₁₀O₂ [6][7]

Molecular Weight 150.17 g/mol [6]

CAS Number 619-64-7 [6]

IUPAC Name 4-ethylbenzoic acid [6][7]

Canonical SMILES CCC1=CC=C(C=C1)C(=O)O [6]

InChI Key
ZQVKTHRQIXSMGY-

UHFFFAOYSA-N
[6]

Melting Point 112-113 °C [6]

LogP 2.89 [6]

Computational Chemistry Workflow
The theoretical investigation of a molecule like 4-Ethylbenzoic acid typically follows a

systematic computational workflow. This process, from initial structure preparation to the

analysis of various molecular properties, is depicted in the diagram below.
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Computational Workflow for Molecular Analysis

Input Preparation

Quantum Chemical Calculations

Data Analysis and Interpretation

Define 4-Ethylbenzoic Acid
(SMILES or 2D/3D structure)

Select Computational Method
(e.g., DFT/B3LYP)

Select Basis Set
(e.g., 6-311++G(d,p))

Geometry Optimization
(Find lowest energy conformer)

Vibrational Frequency Analysis
(Confirm minimum, obtain IR/Raman spectra)

NMR Chemical Shift Calculation
(GIAO method)

Electronic Properties Calculation
(HOMO-LUMO, MESP, NBO)

Excited State Calculation
(TD-DFT for UV-Vis spectrum)

Compare with Experimental Data
(Spectra, properties)

Analyze Molecular Properties
(Reactivity, stability, etc.)

Molecular Docking (Optional)
(Predict binding to target proteins)

Generate Report and Visualizations

Click to download full resolution via product page

A generalized workflow for the computational analysis of 4-Ethylbenzoic acid.
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Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for the characterization of molecular structure. The

experimental FT-IR and FT-Raman spectra of 4-Ethylbenzoic acid have been well-

documented.[6] Theoretical calculations using DFT, particularly with the B3LYP functional and a

6-311++G(d,p) basis set, are expected to provide vibrational frequencies that are in good

agreement with experimental data after appropriate scaling.[4]

Experimental Protocol (FT-IR): The FT-IR spectrum of solid 4-Ethylbenzoic acid is typically

recorded using the KBr pellet technique. A small amount of the sample is mixed with dry

potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then

recorded in the 4000-400 cm⁻¹ range.[6]

Experimental Protocol (FT-Raman): The FT-Raman spectrum is obtained by irradiating the

solid sample with a near-infrared laser. The scattered radiation is collected and analyzed to

obtain the vibrational spectrum, typically in the 3500-50 cm⁻¹ range.

Computational Protocol: The molecular geometry of 4-Ethylbenzoic acid is first optimized to a

minimum energy structure at the B3LYP/6-311++G(d,p) level of theory. Then, the harmonic

vibrational frequencies are calculated at the same level of theory. The calculated frequencies

are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and

other systematic errors.[2]

Table of Key Vibrational Frequencies (Experimental and Expected Theoretical)
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Vibrational Mode Experimental FT-IR (cm⁻¹)
Expected Scaled DFT
(cm⁻¹)

O-H stretch (carboxylic acid

dimer)
~2500-3300 (broad) ~2900-3100

C-H stretch (aromatic) ~3000-3100 ~3050-3150

C-H stretch (aliphatic) ~2850-2980 ~2900-3000

C=O stretch (carboxylic acid

dimer)
~1680-1710 ~1690

C=C stretch (aromatic) ~1610, 1580, 1500 ~1600, 1570, 1490

C-O stretch (carboxylic acid) ~1280-1320 ~1300

O-H in-plane bend ~1400-1440 ~1420

O-H out-of-plane bend ~920 (broad) ~930

Note: Experimental values are approximate and can vary based on the specific experimental

conditions. Expected theoretical values are based on studies of similar benzoic acid

derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical environment of the

hydrogen and carbon atoms in a molecule.

Experimental Protocol (¹H and ¹³C NMR): NMR spectra are typically recorded on a

spectrometer operating at a high frequency (e.g., 600 MHz for ¹H) in a suitable deuterated

solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical

shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane

(TMS).[6]

Computational Protocol: The GIAO (Gauge-Including Atomic Orbital) method, implemented

within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is a standard and reliable approach for

calculating NMR chemical shifts. The calculations are often performed in the gas phase or with

a solvent model to better mimic experimental conditions.[4][8]
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Table of ¹H NMR Chemical Shifts (Experimental and Expected Theoretical)

Proton Experimental (ppm)
Expected Theoretical
(ppm)

-COOH ~12.0-13.0 ~12.5

Aromatic (ortho to -COOH) ~7.9-8.1 ~8.0

Aromatic (ortho to -CH₂CH₃) ~7.2-7.4 ~7.3

-CH₂- ~2.7 ~2.7

-CH₃ ~1.2-1.3 ~1.2

Note: Experimental values are approximate and can vary based on the solvent and

concentration. Expected theoretical values are based on studies of similar benzoic acid

derivatives.[4][8]

Table of ¹³C NMR Chemical Shifts (Experimental and Expected Theoretical)

Carbon Experimental (ppm)
Expected Theoretical
(ppm)

-COOH ~167-173 ~170

Aromatic (C-COOH) ~128-132 ~130

Aromatic (C-CH₂CH₃) ~148-152 ~150

Aromatic (CH, ortho to -

COOH)
~129-131 ~130

Aromatic (CH, ortho to -

CH₂CH₃)
~127-129 ~128

-CH₂- ~28-30 ~29

-CH₃ ~14-16 ~15
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Note: Experimental values are approximate and can vary based on the solvent. Expected

theoretical values are based on studies of similar benzoic acid derivatives.[4]

Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's

excitability and stability.[2]

Computational Protocol: HOMO and LUMO energies are readily obtained from DFT

calculations after geometry optimization. The B3LYP/6-311++G(d,p) level of theory is

commonly used for this purpose.[2]

Table of Expected Electronic Properties

Property Expected Value (eV)

HOMO Energy ~ -6.5 to -7.0

LUMO Energy ~ -1.5 to -2.0

HOMO-LUMO Gap ~ 4.5 to 5.5

Note: These values are estimations based on DFT calculations for similar benzoic acid

derivatives and can vary depending on the specific computational method and basis set used.

[2]

Molecular Electrostatic Potential (MESP)
The MESP map is a valuable tool for visualizing the charge distribution in a molecule and

predicting its sites for electrophilic and nucleophilic attack.

Computational Protocol: The MESP is calculated from the optimized molecular structure using

DFT. The potential is mapped onto the electron density surface, with red indicating regions of
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high electron density (negative potential, susceptible to electrophilic attack) and blue indicating

regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 4-Ethylbenzoic acid, the MESP is expected to show a region of high negative potential

around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them

likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aromatic

protons are expected to be in regions of positive potential.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and charge

transfer interactions. It can quantify the delocalization of electron density between filled and

empty orbitals, which is crucial for understanding molecular stability and reactivity.[9]

Computational Protocol: NBO analysis is performed on the optimized molecular structure using

a suitable software package that interfaces with quantum chemistry programs. The analysis

provides information on charge transfer energies (E(2)) between donor and acceptor orbitals.

For 4-Ethylbenzoic acid, significant E(2) values are expected for interactions involving the

lone pairs of the oxygen atoms and the π* orbitals of the aromatic ring and the carbonyl group,

indicating electron delocalization.

Biological Activity and Signaling Pathways
Recent studies have implicated 4-Ethylbenzoic acid in promoting the proliferation and

invasion of cervical cancer cells.[10][11] While the exact mechanism is still under investigation,

a potential pathway involves the upregulation of glycolysis through the stabilization of Hypoxia-

Inducible Factor 1-alpha (HIF-1α).[10]

Potential Role in the HIF-1α Signaling Pathway
HIF-1α is a key transcription factor that is activated under hypoxic conditions and plays a

crucial role in cancer metabolism, angiogenesis, and cell survival.[12][13] The diagram below

illustrates a simplified HIF-1α signaling pathway and the potential point of influence of 4-
Ethylbenzoic acid.
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Potential Influence of 4-EBA on the HIF-1α Pathway in Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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